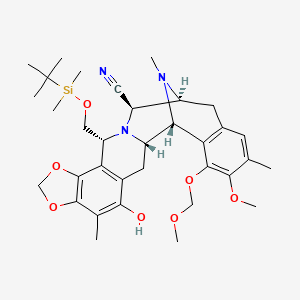
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of a tert-butyldimethylsilyl (TBDMS) group, which is often used as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the core structure followed by the introduction of the TBDMS group. Common reagents used in these reactions include silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and bases like imidazole or pyridine to facilitate the silylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the TBDMS group is present.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
(6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) exerts its effects involves its interaction with specific molecular targets. The TBDMS group acts as a protecting group, preventing unwanted reactions at certain positions of the molecule during synthetic processes. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- (4R-cis)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Uniqueness
The uniqueness of (6aS,7R,13S,14R,16R)-16-(((tert-butyldimethylsilyl)oxy) lies in its specific stereochemistry and the presence of the TBDMS group. This combination allows for selective protection and deprotection steps in synthetic routes, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C34H47N3O7Si |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
(1R,2S,13R,15R,16S)-13-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-21-methoxy-22-(methoxymethoxy)-6,20,24-trimethyl-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4(12),5,7(11),18(23),19,21-hexaene-15-carbonitrile |
InChI |
InChI=1S/C34H47N3O7Si/c1-18-11-20-12-22-24(14-35)37-23(28(36(22)6)26(20)32(30(18)40-8)41-16-39-7)13-21-27(25(37)15-44-45(9,10)34(3,4)5)33-31(42-17-43-33)19(2)29(21)38/h11,22-25,28,38H,12-13,15-17H2,1-10H3/t22-,23-,24-,25-,28-/m0/s1 |
InChI Key |
YGNVHJMSBZNMAV-VEBUABNOSA-N |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CO[Si](C)(C)C(C)(C)C)C6=C(C(=C5O)C)OCO6)C(=C1OC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
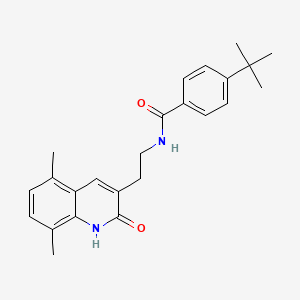
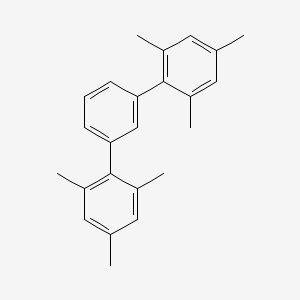
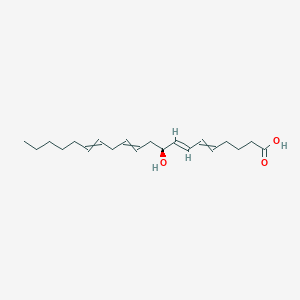
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)
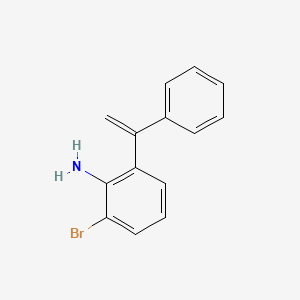
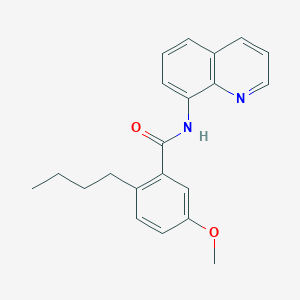
![sodium;[(2R,3S)-2,3-dihydroxy-4-oxobutyl] hydrogen phosphate](/img/structure/B14113630.png)
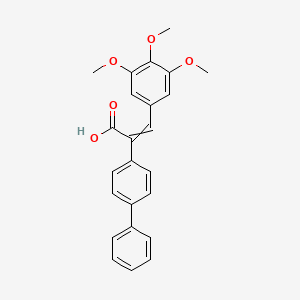
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)

